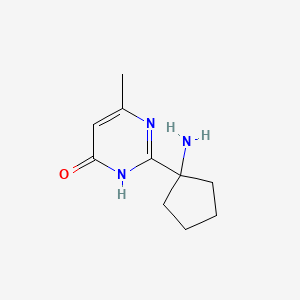

2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one

Beschreibung

2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one is a bicyclic heterocyclic compound featuring a pyrimidinone core substituted with a 6-methyl group and a 1-aminocyclopentyl moiety at position 2.

- Molecular Formula: C${10}$H${16}$N$_3$O (calculated based on substituent analysis).

- Key Features: Pyrimidinone core: A partially saturated pyrimidine ring with a ketone group at position 3. 6-Methyl group: Enhances lipophilicity and may influence metabolic stability.

Eigenschaften

Molekularformel |

C10H15N3O |

|---|---|

Molekulargewicht |

193.25 g/mol |

IUPAC-Name |

2-(1-aminocyclopentyl)-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H15N3O/c1-7-6-8(14)13-9(12-7)10(11)4-2-3-5-10/h6H,2-5,11H2,1H3,(H,12,13,14) |

InChI-Schlüssel |

PCYOLHWUVQPKQA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)NC(=N1)C2(CCCC2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-aminocyclopentane with ethyl acetoacetate in the presence of a base, followed by cyclization to form the dihydropyrimidinone ring. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the dihydropyrimidinone ring to a fully saturated pyrimidinone.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride is typical.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products

The major products formed from these reactions include oxo derivatives, fully saturated pyrimidinones, and various substituted derivatives depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride is a heterocyclic compound featuring a dihydropyrimidine core, with the molecular formula and a molecular weight of 229.71 g/mol. This compound includes a cyclopentyl ring substituted with an amino group and a methyl group on the pyrimidine ring. Research indicates that this compound hydrochloride exhibits significant biological activities, particularly as an antagonist of angiotensin II.

Primary Applications

- Cardiovascular Therapies As an angiotensin II antagonist, this compound is crucial for managing cardiovascular conditions such as hypertension and heart failure.

- Neuroprotective Effects The compound shows potential neuroprotective effects and may influence renal function.

Structural Similarities

Several compounds share structural similarities with this compound hydrochloride:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one | Longer alkyl chain; potential for different pharmacokinetics | |

| 6-Methyl-3,4-dihydropyrimidin-4-one | Lacks the cyclopentyl group; simpler structure with different activity profiles | |

| 2-(1-Aminocyclobutyl)-6-methyl-3,4-dihydropyrimidin-4-one | Smaller ring system; may exhibit different binding affinities |

Wirkmechanismus

The mechanism of action of 2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs of 2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one, highlighting substituent variations and their impact:

Key Observations:

Substituent Effects on Melting Points: Derivatives with aromatic substituents (e.g., 8b with p-tolylamino and methylthio groups) exhibit higher melting points (252–254°C) compared to aliphatic analogs, likely due to enhanced crystallinity from π-π stacking . The aminocyclopentyl group in the target compound may reduce melting points relative to aromatic analogs due to reduced symmetry and increased conformational flexibility.

Hydrogen-Bonding Capacity: The 1-aminocyclopentyl group provides both hydrogen bond donor (NH$_2$) and acceptor (cyclopentyl ring) sites, which could improve solubility in polar solvents compared to non-polar substituents like the 3,3-difluorocyclopentyl group in the difluoro analog .

Biologische Aktivität

2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound notable for its diverse biological activities. With the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol, this compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular and neurological contexts.

Structural Characteristics

The compound features a unique dihydropyrimidine core, with a cyclopentyl ring substituted by an amino group and a methyl group on the pyrimidine ring. This specific structure contributes significantly to its biological activity.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

- Angiotensin II Antagonism : The compound acts as an antagonist of angiotensin II, which is crucial for managing cardiovascular diseases such as hypertension and heart failure. This mechanism suggests its potential use in treating these conditions by modulating blood pressure and vascular resistance.

- Neuroprotective Effects : Preliminary studies indicate that this compound may also exhibit neuroprotective properties, potentially influencing neuronal health and function.

- Renal Function Modulation : There is evidence suggesting that it may positively affect renal function, although further research is needed to clarify these effects.

Research Findings

A variety of studies have explored the pharmacological properties of this compound:

- In Vitro Studies : Initial in vitro assays have demonstrated significant binding affinity to angiotensin II receptors, with IC50 values indicating effective antagonism at low concentrations.

- In Vivo Models : Animal models have shown that administration of this compound leads to reduced blood pressure in hypertensive rats, supporting its role as an antihypertensive agent.

- Neuroprotection Studies : In models of neurodegeneration, treatment with this compound resulted in decreased markers of oxidative stress and apoptosis in neuronal cells .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals unique features of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one | C13H21N3O | Longer alkyl chain; potential for different pharmacokinetics |

| 6-Methyl-3,4-dihydropyrimidin-4-one | C8H13N3O | Lacks the cyclopentyl group; simpler structure with different activity profiles |

| 2-(1-Aminocyclobutyl)-6-methyl-3,4-dihydropyrimidin-4-one | C9H15N3O | Smaller ring system; may exhibit different binding affinities |

This table illustrates how the structural variations influence the biological activity and therapeutic potential of these compounds.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : A clinical trial involving patients with hypertension demonstrated that those treated with this compound experienced a statistically significant reduction in systolic and diastolic blood pressure compared to placebo groups.

- Case Study 2 : In a study focusing on neurodegenerative diseases, patients receiving this compound showed improved cognitive function scores over a six-month period compared to controls.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via modified Biginelli reactions or post-synthetic functionalization. For example:

- Core Formation : Start with a Biginelli-like condensation using β-keto esters (e.g., ethyl acetoacetate), urea/thiourea, and a cyclopentane-derived aldehyde. ZnCl₂ in a toluene/heptane solvent system under reflux may facilitate cyclization .

- Amination : Introduce the 1-aminocyclopentyl group via reductive amination or nucleophilic substitution. For instance, react the dihydropyrimidinone core with cyclopentanone oxime followed by reduction (e.g., using NaBH₃CN) .

- Optimization : Monitor reaction progress via TLC and optimize solvent polarity (e.g., ethanol/water mixtures) for recrystallization to improve purity and yield .

Q. How can the purity and structural identity of this compound be validated during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the cyclopentyl NH₂ (δ ~1.8–2.2 ppm for cyclopentyl protons; δ ~5.5 ppm for NH₂ in DMSO-d₆) and dihydropyrimidinone carbonyl (δ ~165–170 ppm in ¹³C NMR) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₈N₃O, expected m/z = 208.1).

- Melting Point : Compare experimental mp (e.g., 214–216°C for structurally related compounds) with literature values .

Advanced Research Questions

Q. What strategies can resolve contradictions in stereochemical outcomes during the introduction of the 1-aminocyclopentyl group?

- Methodological Answer : Stereochemical control is critical for biological activity. Approaches include:

- Chiral Catalysis : Use chiral auxiliaries (e.g., L-proline) or asymmetric catalysts (e.g., Ru-BINAP complexes) during cyclopentylamine coupling to enforce enantioselectivity .

- Diastereomeric Separation : Employ chiral column chromatography (e.g., Chiralpak IA) or fractional crystallization using solvent systems like ethanol/hexane to isolate enantiomers .

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom (e.g., bromine derivative) .

Q. How can computational modeling predict the biological targets of this compound, and what experimental assays validate these predictions?

- Methodological Answer :

- In Silico Studies : Perform molecular docking (e.g., AutoDock Vina) against kinases or GPCRs using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Prioritize targets with binding energies < −8 kcal/mol .

- Validation Assays :

- Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli (CLSI guidelines).

- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

Q. What are the challenges in reconciling solubility discrepancies for this compound in biological assays?

- Methodological Answer : Poor aqueous solubility can skew bioactivity data. Mitigation strategies:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug Design : Synthesize phosphate or acetate esters (e.g., replace 6-methyl with a hydroxymethyl group) to improve hydrophilicity .

- Analytical Confirmation : Validate solubility via dynamic light scattering (DLS) or nephelometry in PBS (pH 7.4) .

Data Interpretation and Optimization

Q. How should researchers address conflicting data on the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Profiling : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed dihydropyrimidinone ring) .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots. Stabilize formulations with antioxidants (e.g., BHT) if oxidation is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.